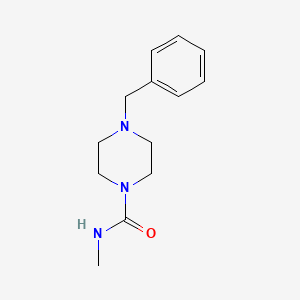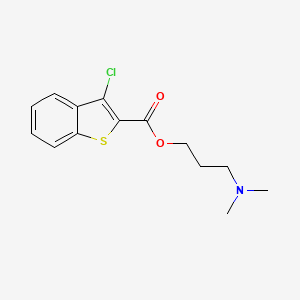![molecular formula C15H12N2O4 B4758747 N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4758747.png)
N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide
Descripción general
Descripción
N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide, commonly known as ML-303, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a potent and selective inhibitor of the protein kinase MELK, which plays a crucial role in cell proliferation and survival. ML-303 has been extensively studied for its potential use in cancer therapy, and its mechanism of action and biochemical effects have been thoroughly investigated.
Mecanismo De Acción
ML-303 is a selective inhibitor of the protein kinase MELK, which plays a crucial role in cell proliferation and survival. MELK is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. ML-303 binds to the ATP-binding pocket of MELK, preventing its activation and downstream signaling. The inhibition of MELK by ML-303 has been shown to affect various cellular processes, such as mitotic spindle formation, DNA damage response, and autophagy.
Biochemical and Physiological Effects:
ML-303 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting MELK, which is crucial for cell proliferation and survival. ML-303 has also been shown to affect various cellular processes, such as mitotic spindle formation, DNA damage response, and autophagy. It has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ML-303 in lab experiments include its potency and selectivity, making it a valuable tool for studying the role of MELK in cancer cells. It has also been shown to have minimal effects on normal cells, making it a safe option for in vitro and in vivo studies. However, the limitations of using ML-303 include its cost and availability, as it is a relatively new compound and may not be readily available in all labs.
Direcciones Futuras
There are several future directions for the use of ML-303 in scientific research. One potential application is in combination with other anticancer agents, to enhance their efficacy and reduce the risk of drug resistance. ML-303 could also be used in combination with other targeted therapies, to improve the specificity and selectivity of cancer treatment. Another future direction is in the development of ML-303 analogs, to improve its potency and selectivity, and reduce its cost and availability. Finally, ML-303 could be studied in other disease models, to investigate its potential use in other therapeutic areas.
Aplicaciones Científicas De Investigación
ML-303 has been extensively studied for its potential use in cancer therapy. MELK has been identified as a potential target for cancer treatment, and ML-303 has shown promising results in inhibiting MELK activity in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. ML-303 has also been studied in combination with other anticancer agents, and has shown synergistic effects in inhibiting cancer cell growth.
Propiedades
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13-7-8-14(19)17(13)11-5-3-10(4-6-11)16-15(20)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIHDNLWNFDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4758674.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4758687.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)
![6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B4758693.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4758697.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4758737.png)

